molecular formula C8H6INO3 B14915757 2-iodo-4-[(E)-2-nitroethenyl]phenol

2-iodo-4-[(E)-2-nitroethenyl]phenol

Cat. No.: B14915757
M. Wt: 291.04 g/mol
InChI Key: GOOHVRDKKATBFF-ONEGZZNKSA-N
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Description

2-Iodo-4-[(E)-2-nitroethenyl]phenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of an iodine atom and a nitroethenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of phenol with iodine and hydrogen peroxide in water, yielding 2-iodophenol . This intermediate can then undergo further reactions to introduce the nitroethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenols and related compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Iodo-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenol: Lacks the nitroethenyl group but shares the iodine-substituted phenol structure.

    4-Nitrophenol: Contains a nitro group but lacks the iodine atom.

    2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol: Similar structure with an additional methoxy group.

Uniqueness

2-Iodo-4-[(E)-2-nitroethenyl]phenol is unique due to the combination of the iodine atom and the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

2-iodo-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C8H6INO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H/b4-3+

InChI Key

GOOHVRDKKATBFF-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])I)O

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])I)O

Origin of Product

United States

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